

Mechanistic Profiling of 5-(4-Chlorophenoxy)pentanoic Acid

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Compound of Interest

Compound Name: 5-(4-Chloro-phenoxy)-pentanoic acid

CAS No.: 7170-55-0

Cat. No.: B1333465

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Executive Summary

5-(4-Chlorophenoxy)pentanoic acid (CAS: 7170-55-0) serves as a critical metabolic probe and structural template in pharmacological research. Unlike its branched analogues (e.g., clofibrate, gemfibrozil) which are engineered for metabolic stability, this straight-chain pentanoic acid derivative is defined by its susceptibility to mitochondrial

-oxidation.

Its mechanism of action is tripartite:

- **Metabolic Fate (Primary):** It acts as a substrate for the fatty acid

-oxidation spiral, specifically illustrating the "odd-chain" degradation pathway which avoids the formation of toxic/active acetic acid metabolites (unlike its even-chain counterparts).

- **Receptor Interaction (Secondary):** It functions as a weak, rapidly metabolized ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR

), providing a baseline for Structure-Activity Relationship (SAR) studies of lipid modulators.

- Membrane Dynamics: As a lipophilic weak acid, it modulates membrane fluidity and can act as a protonophore at high concentrations.

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires precise structural analysis. The molecule consists of a lipophilic "head" (chlorophenoxy ring) and a flexible "tail" (pentanoic acid).

Property	Value / Description	Relevance to Mechanism
IUPAC Name	5-(4-chlorophenoxy)pentanoic acid	Defines specific chain length ()
Molecular Formula		MW: 228.67 g/mol
LogP (Predicted)	~3.2 - 3.5	High membrane permeability; enters cells via passive diffusion or FAT/CD36.
pKa	~4.7 - 4.8	Exists as an anion at physiological pH (7.4); requires transport or protonation to cross inner mitochondrial membrane.
Key Moiety	Phenoxy Ether	Stable to hydrolysis; mimics the tyrosine side chain or fatty acid core.
Key Moiety	Unsubstituted -Carbon	Critical: Lacks the gem-dimethyl group of fibrates, making it susceptible to rapid -oxidation.

Mechanism of Action: The Core Primary Mechanism: Mitochondrial -Oxidation (The "Odd-Chain" Rule)

The defining mechanistic feature of 5-(4-Chlorophenoxy)pentanoic acid is its processing by the mitochondrial fatty acid oxidation machinery. This compound is a classic example used to demonstrate the Synerholm & Zimmerman "Odd-Chain" principle.

- Cellular Entry: The compound crosses the plasma membrane and is activated to its Acyl-CoA thioester by Acyl-CoA Synthetase (ACS) in the cytosol or outer mitochondrial membrane.
- Mitochondrial Entry: The 5-(4-chlorophenoxy)pentanoyl-CoA is transported into the matrix (likely via the Carnitine Shuttle, CPT1/CPT2).
- -Oxidation Cycle:
 - Dehydrogenation: Acyl-CoA Dehydrogenase introduces a double bond.
 - Hydration: Enoyl-CoA Hydratase adds water.
 - Oxidation: Hydroxyacyl-CoA Dehydrogenase forms a keto-acyl.
 - Thiolysis: Thiolase cleaves a 2-carbon unit (Acetyl-CoA).

The Crucial Outcome: Because the alkyl chain has 5 carbons (odd number):

- Step 1: Removal of (Acetyl-CoA).
- Result: The remaining metabolite is 3-(4-chlorophenoxy)propionic acid (or its CoA ester).
- Biological Consequence: In many systems (plant and mammalian), the propionic acid derivative is biologically inactive or possesses significantly distinct activity profiles compared to the acetic acid derivative.
 - Contrast: An even-chain analogue (e.g., 4-chlorophenoxybutyric acid) would degrade to 2-(4-chlorophenoxy)acetic acid (4-CPA), a potent auxin/toxin.

Secondary Mechanism: PPAR Modulation

While fibrates (lipid-lowering drugs) are structurally similar, they possess a gem-dimethyl group at the

-position (e.g., Gemfibrozil, Clofibrate). This substitution blocks

-oxidation, forcing the molecule to persist and bind to PPAR

.

5-(4-Chlorophenoxy)pentanoic acid lacks this blockade.[1]

- Binding: It can transiently bind the PPAR

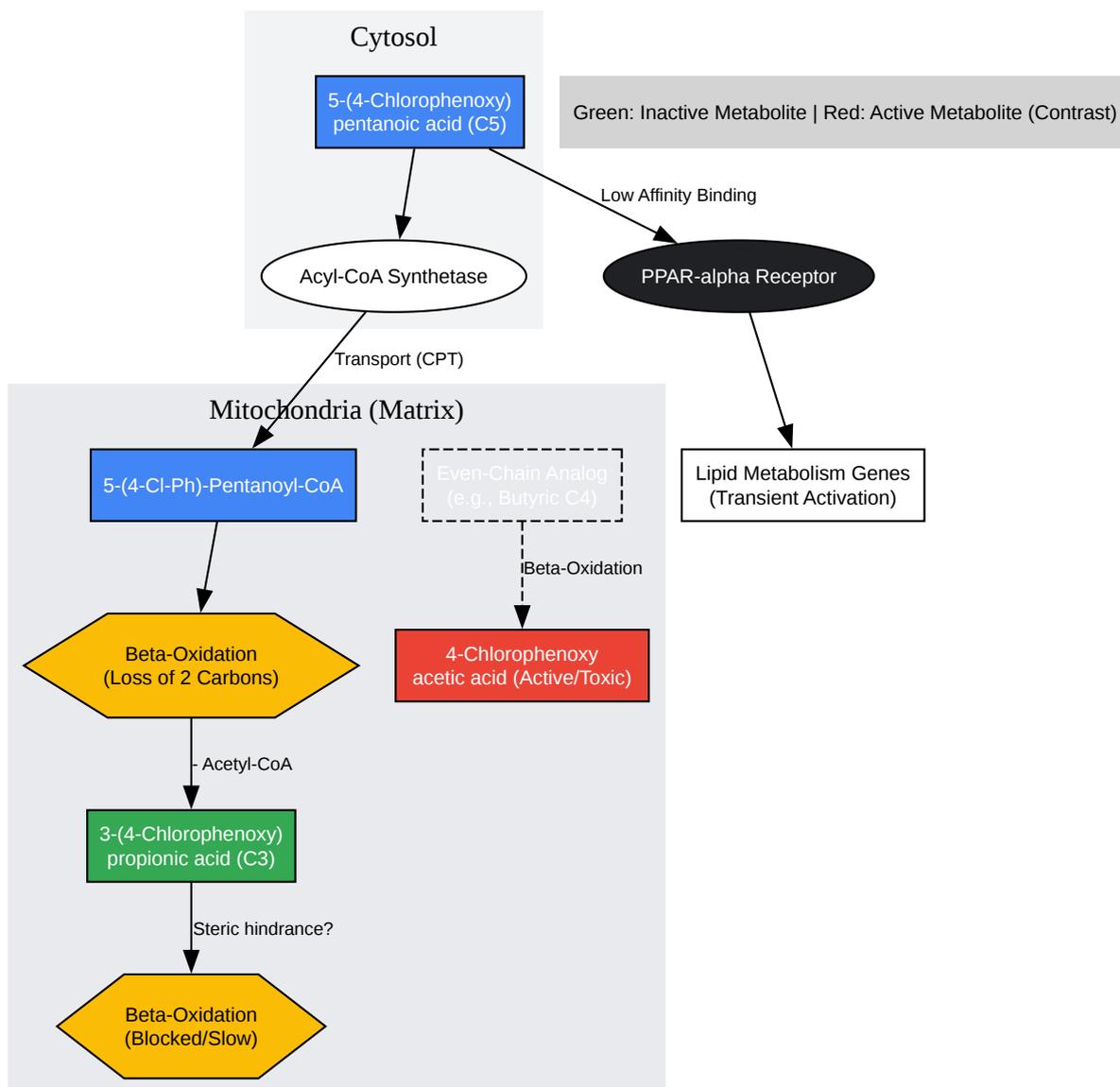
Ligand Binding Domain (LBD). The 4-chlorophenoxy headgroup fits the hydrophobic pocket (Site I), and the carboxylate interacts with the polar clamp (Tyr314/His440 network).

- Efficacy: It acts as a weak agonist or partial agonist. Its potency is limited by its rapid metabolic clearance (via the mechanism described in 3.1).
- Utility: It serves as a "negative control" or "baseline" in SAR studies to demonstrate the necessity of the

-substitution for drug efficacy.

Visualization: Metabolic Fate & Signaling

The following Graphviz diagram illustrates the divergent metabolic pathways between the "Odd-Chain" (Subject) and "Even-Chain" analogues, highlighting why this compound is metabolically unique.



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Caption: Metabolic divergence of 5-(4-Chlorophenoxy)pentanoic acid via mitochondrial -oxidation.

Experimental Protocols

For researchers validating this mechanism, the following protocols ensure robust data generation.

Mitochondrial Respiration Assay (Beta-Oxidation Flux)

Objective: Determine if the compound is used as a fuel source or inhibits respiration. System: Isolated Rat Liver Mitochondria or Permeabilized HepG2 cells.

- Preparation: Isolate mitochondria in isolation buffer (220 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2).
- Basal State: Resuspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM KCl, 20 mM HEPES, 2.5 mM phosphate, 2.5 mM).
- Substrate Addition: Add 5-(4-Chlorophenoxy)pentanoic acid (10–100 M). Note: May require pre-activation with ATP/CoA if using free acid.
- Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.
 - State 3 Respiration: Add ADP (1 mM). A specific increase in OCR indicates the compound is generating Acetyl-CoA/NADH via -oxidation.
 - Control: Compare against Palmitoyl-carnitine (Positive Control) and Vehicle (Negative Control).

PPAR Reporter Gene Assay

Objective: Quantify agonism relative to standard fibrates. System: HEK293 cells co-transfected with human PPAR

expression vector and PPRE-Luciferase reporter.

- Seeding: Plate HEK293 cells at
cells/well in 96-well plates.
- Transfection: Transfect with plasmids (e.g., pSG5-PPAR
+ (PPRE)3-TK-Luc) using Lipofectamine.
- Treatment: After 24h, treat cells with:
 - Vehicle (DMSO < 0.1%)
 - 5-(4-Chlorophenoxy)pentanoic acid (Dose response: 1
M – 100
M)
 - Positive Control: GW7647 (100 nM) or Wy-14643 (10
M).
- Lysis & Readout: After 24h incubation, lyse cells and measure luminescence.
- Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Expect a shift in
to higher values compared to gemfibrozil due to metabolic instability.

Data Summary: Structure-Activity Relationship (SAR)

Comparing 5-(4-Chlorophenoxy)pentanoic acid to established drugs highlights the importance of the alkyl chain and

-substitution.

Compound	Chain Length	-Substitution	Metabolic Fate	PPAR Potency
5-(4-Cl-Ph)pentanoic acid	C5 (Odd)	None	-Oxidation to C3 (Inactive)	Very Low / Transient
4-(4-Cl-Ph)butyric acid	C4 (Even)	None	-Oxidation to C2 (Active/Toxic)	Low
Clofibrate	C3 (Branched)	Dimethyl	Blocked (Stable)	High
Gemfibrozil	C5 (Branched)	Dimethyl	Blocked (Stable)	High

References

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Sources

- [1. 5-\(4-Chloro-phenoxy\)-pentanoic acid | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
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